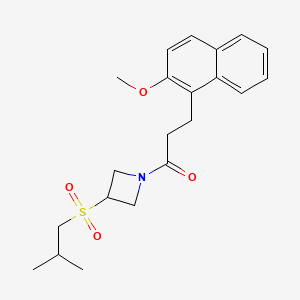![molecular formula C14H16ClNO3 B2859100 [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone CAS No. 2411201-68-6](/img/structure/B2859100.png)
[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. It is a member of the pyrrolidine family and is commonly referred to as EPPTB.
Mécanisme D'action
EPPTB works by binding to the regulatory domain of PKC, preventing the activation of the enzyme. This leads to a decrease in the phosphorylation of downstream targets and ultimately affects cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
EPPTB has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to have anti-inflammatory properties. Additionally, EPPTB has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using EPPTB in lab experiments is its selectivity for PKC. This allows researchers to study the role of PKC in various cellular processes without affecting other signaling pathways. However, EPPTB has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research involving EPPTB. One area of interest is the development of more potent and selective PKC inhibitors. Additionally, EPPTB could be used to study the role of PKC in other diseases, such as diabetes and cardiovascular disease. Finally, EPPTB could be used as a tool to investigate the signaling pathways involved in the development of drug resistance in cancer cells.
Conclusion:
In conclusion, [3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone is a synthetic compound with potential applications in scientific research. Its selectivity for PKC makes it a valuable tool for studying the role of PKC in various cellular processes and diseases. While there are limitations to its use in certain experiments, EPPTB has the potential to contribute to the development of new treatments for cancer and other diseases.
Méthodes De Synthèse
EPPTB can be synthesized using a multi-step process involving the reaction of 3,4-dihydroxybenzaldehyde with chloroacetyl chloride, followed by the reaction of the resulting product with pyrrolidine and epichlorohydrin. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
EPPTB has been shown to have potential applications in scientific research. It has been found to be a selective inhibitor of protein kinase C (PKC) and can be used to study the role of PKC in various cellular processes. Additionally, EPPTB has been used to investigate the involvement of PKC in the development of cancer and other diseases.
Propriétés
IUPAC Name |
[3-chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-12-7-10(14(17)16-5-1-2-6-16)3-4-13(12)19-9-11-8-18-11/h3-4,7,11H,1-2,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZFRFJZBKAJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)OCC3CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-Chloro-4-[(oxiran-2-yl)methoxy]benzoyl}pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2859024.png)





![3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2859032.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)

